molecular formula C14H16N8O2S B10923964 methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10923964
M. Wt: 360.40 g/mol
InChI Key: BTNAWOUZSFGTBZ-FRKPEAEDSA-N
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Description

METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole and triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 1,3-dimethyl-1H-pyrazole and 4H-1,2,4-triazole derivatives. The synthesis could involve the formation of a Schiff base, followed by a thiol-ene reaction to introduce the sulfanyl group, and finally esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The Schiff base can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the Schiff base would yield amines.

Scientific Research Applications

METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific biological or chemical activity. It could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole and triazole derivatives, such as:

  • 1H-Pyrazole-3-carboxylate derivatives
  • 1,2,4-Triazole-3-thiol derivatives

Uniqueness

The uniqueness of METHYL 1-{[(4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C14H16N8O2S

Molecular Weight

360.40 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2,5-dimethylpyrazol-3-yl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N8O2S/c1-10-6-11(20(2)18-10)7-16-22-8-15-17-14(22)25-9-21-5-4-12(19-21)13(23)24-3/h4-8H,9H2,1-3H3/b16-7+

InChI Key

BTNAWOUZSFGTBZ-FRKPEAEDSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC)C

Canonical SMILES

CC1=NN(C(=C1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC)C

Origin of Product

United States

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